molecular formula C11H12BrN5O B5812232 4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide

4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5812232
M. Wt: 310.15 g/mol
InChI Key: FKDQHAJQIZHHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the family of tetrazole benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, it has been explored as a potential precursor for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its biological activity by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory and antioxidant activities. In vivo studies have demonstrated that the compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its potential as a drug candidate for the treatment of various diseases. It has also been shown to exhibit unique properties that make it a promising precursor for the synthesis of novel materials. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. Another area of research is the exploration of its potential as a precursor for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be achieved by various methods, including the reaction of 4-bromo-benzoyl chloride with propylamine and sodium azide. Another method involves the reaction of 4-bromo-benzoic acid with propylamine and thionyl chloride, followed by the reaction with sodium azide. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

properties

IUPAC Name

4-bromo-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDQHAJQIZHHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.